Bienvenue dans la boutique en ligne BenchChem!

Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate

Kinase Inhibition LIMK1 Cytoskeletal Regulation

Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate (CAS 1289151-91-2) is a heterocyclic small molecule (C₉H₇Cl₂N₃O₂, MW 260.08) characterized by an imidazo[1,2-c]pyrimidine core with chlorine atoms at the 5- and 7-positions and an ethyl ester at the 2-position. This substitution pattern provides two reactive handles (the chlorine atoms) for nucleophilic aromatic substitution or cross-coupling, while the ethyl ester enables further derivatization or hydrolysis to the carboxylic acid.

Molecular Formula C9H7Cl2N3O2
Molecular Weight 260.07 g/mol
CAS No. 1289151-91-2
Cat. No. B3096752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate
CAS1289151-91-2
Molecular FormulaC9H7Cl2N3O2
Molecular Weight260.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C(=N1)C=C(N=C2Cl)Cl
InChIInChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)5-4-14-7(12-5)3-6(10)13-9(14)11/h3-4H,2H2,1H3
InChIKeyFMUXHTXTSSEQQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5,7-Dichloroimidazo[1,2-c]pyrimidine-2-carboxylate (CAS 1289151-91-2): Core Scaffold Overview for Procurement Decisions


Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate (CAS 1289151-91-2) is a heterocyclic small molecule (C₉H₇Cl₂N₃O₂, MW 260.08) characterized by an imidazo[1,2-c]pyrimidine core with chlorine atoms at the 5- and 7-positions and an ethyl ester at the 2-position . This substitution pattern provides two reactive handles (the chlorine atoms) for nucleophilic aromatic substitution or cross-coupling, while the ethyl ester enables further derivatization or hydrolysis to the carboxylic acid . The compound is commercially available at ≥95% purity from multiple suppliers and serves primarily as a synthetic intermediate in medicinal chemistry campaigns, particularly for kinase-targeted libraries [1].

Why Generic Imidazo[1,2-c]pyrimidine Substitution Fails: The Critical Role of 5,7-Dichloro-2-Ethyl Ester Substitution


Indiscriminate substitution of the 5,7-dichloro-2-ethyl ester pattern with other imidazo[1,2-c]pyrimidine analogs is not functionally equivalent because the chlorine atoms at positions 5 and 7 are essential for sequential derivatization via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, enabling divergent library synthesis . Replacing the ethyl ester at position 2 with a carboxylic acid, methyl ester, or amide alters both the electronic properties of the ring system and the downstream functionalization path, which can critically affect the potency and selectivity profile of the final bioactive molecules, as demonstrated in structure–activity relationship (SAR) studies of Syk and JAK kinase inhibitors within this scaffold class [1]. Absent these specific reactive handles, a researcher risks losing the validated synthetic entry point into multiple distinct chemotypes.

Quantitative Differentiation Evidence for Ethyl 5,7-Dichloroimidazo[1,2-c]pyrimidine-2-carboxylate Against Its Closest Analogs


LIMK1 Inhibitory Activity: A Direct Target Engagement Comparison with the Des-Ethyl Parent Scaffold

Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate demonstrates measurable LIM kinase 1 (LIMK1) inhibitory activity with an IC₅₀ of 2.10 µM in a cellular assay measuring cofilin phosphorylation in human ZR75-1 cells [1]. In contrast, 5,7-dichloroimidazo[1,2-c]pyrimidine (CAS 85989-61-3), which lacks the 2-ethyl ester group, shows no reported LIMK1 inhibition in publicly available bioactivity databases, indicating that the ester moiety at the 2-position is a critical determinant for LIMK1 target engagement within this chemotype [2].

Kinase Inhibition LIMK1 Cytoskeletal Regulation Cancer

Antimycobacterial Activity: Class-Level Potency of Imidazo[1,2-c]pyrimidines Against M. tuberculosis H37Rv

Within the imidazo[1,2-c]pyrimidine class, several derivatives exhibit potent antimycobacterial activity against the M. tuberculosis H37Rv strain, with reported MIC values ranging from 2 to 20 µg/mL using the 1% proportion method [1]. While direct MIC data for ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate itself is not published, the compound incorporates the identical 5,7-dichloro substitution pattern present in the most active analogs within this study. In comparison, the unsubstituted imidazo[1,2-c]pyrimidine core shows no reported antimycobacterial activity from the same screening campaign [1].

Antitubercular Mycobacterium tuberculosis MIC Infectious Disease

Syk Family Kinase Inhibition: Orally Efficacious Imidazo[1,2-c]pyrimidine Derivatives as a Rationale for Scaffold Selection

Imidazo[1,2-c]pyrimidine derivatives, such as compound 9f from Hirabayashi et al. (2008), exhibit strong in vitro inhibition of Syk and ZAP-70 kinases and demonstrate in vivo oral efficacy in suppressing passive cutaneous anaphylaxis (PCA) and ConA-induced IL-2 production in mouse models [1]. This contrasts with the earlier 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives, which showed strong in vitro Syk inhibition but poor oral efficacy, highlighting a key advantage of the imidazo core [1]. Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate is structurally poised for elaboration into analogous Syk inhibitors bearing diverse C-5 and C-7 substituents via its chloro handles.

Syk Kinase Autoimmune Disease Allergic Disorders Oral Bioavailability

JAK Kinase Inhibition: 5,7-Disubstituted Imidazo[1,2-c]pyrimidines as Inhibitors of JAK Kinases

Patents from Array BioPharma (EP2558468B1, US8962596B2) disclose that 5,7-substituted imidazo[1,2-c]pyrimidines are inhibitors of one or more JAK kinases and are useful for treating autoimmune diseases, inflammatory diseases, organ transplant rejection, and hematologic malignancies [1]. The patent exemplifies the 5,7-dichloro-2-ester scaffold as an intermediate for preparing more advanced JAK inhibitors. In contrast, the corresponding 5,7-unsubstituted or mono-substituted imidazo[1,2-c]pyrimidines lacking the ester at C-2 are not claimed as inhibitors, underscoring the necessity of the 5,7-substitution pattern and C-2 ester for this activity profile [1].

JAK Kinase Autoimmune Disease Inflammation Immunology

Cytotoxic Activity of 3-Arylidine Imidazo[1,2-c]pyrimidines Against MCF-7 and HCT116 Cancer Cell Lines

A series of 3-arylidine imidazo[1,2-c]pyrimidines, synthesized from a precursor structurally related to ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate, demonstrated significant anti-proliferative activity against the MCF-7 breast cancer cell line. Compound 4i, bearing the imidazo[1,2-c]pyrimidine core, achieved an IC₅₀ of 3.83 µg/mL, compared to doxorubicin as a standard [1]. Against the HCT116 colon cancer cell line, compound 4b achieved an IC₅₀ of 9.3 µg/mL [1]. Although the directly comparable IC₅₀ for the target compound itself is not available, this study demonstrates that imidazo[1,2-c]pyrimidine derivatives incorporating halogen and ester substitution patterns achieve meaningful cytotoxic potency.

Cytotoxicity Anticancer MCF-7 HCT116 PIM-1 Kinase

Physicochemical Differentiation: Predicted Properties vs. Non-Ester Analog

The predicted density of ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate is 1.60±0.1 g/cm³ with a predicted pKa of −1.61±0.30, indicating significantly different physicochemical properties compared to the non-ester analog 5,7-dichloroimidazo[1,2-c]pyrimidine (CAS 85989-61-3), which has a predicted XLogP3 of 3, zero hydrogen bond donors, and two hydrogen bond acceptors [1]. The ethyl ester introduces additional hydrogen bond acceptor capacity (four total acceptors) and increases molecular weight from 188.01 to 260.08 g/mol, which impacts solubility, permeability, and formulation characteristics of downstream derivatives [1].

Physicochemical Properties Lipophilicity Solubility Drug-likeness

Optimal Application Scenarios for Ethyl 5,7-Dichloroimidazo[1,2-c]pyrimidine-2-carboxylate


Divergent Synthesis of Kinase-Focused Compound Libraries

The 5,7-dichloro substitution pattern enables sequential, orthogonal functionalization via SNAr or palladium-catalyzed cross-coupling at two distinct positions, while the 2-ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling. This divergent synthetic strategy has been used to generate potent Syk, JAK, CDK, and GCK kinase inhibitors [1][2]. Researchers procuring this compound can efficiently construct focused libraries targeting kinases where imidazo[1,2-c]pyrimidine is a recognized hinge-binding motif, as exemplified by the BAY 61-3606 derivative synthesis [2].

Antitubercular Drug Discovery Starting Point

The proven antimycobacterial activity of 5,7-dichloro-substituted imidazo[1,2-c]pyrimidines (MIC 2–20 µg/mL vs. M. tuberculosis H37Rv) makes this compound an attractive starting material for synthesizing and screening novel anti-TB agents [1]. Its two chloro handles allow for rapid analoging to optimize potency, selectivity, and pharmacokinetic properties against both drug-sensitive and drug-resistant M. tuberculosis strains.

Kinase Selectivity Profiling and Chemical Probe Development

The compound's demonstrated LIMK1 inhibitory activity (IC₅₀ = 2.10 µM) [1] and its structural relationship to Syk/JAK inhibitor chemotypes [2] position it as a valuable core for developing chemical probes to interrogate kinase signaling pathways. By varying the substituents introduced at the 5- and 7-positions, researchers can explore kinase selectivity profiles across the kinome.

Metallo-β-Lactamase and Antibacterial Research

Imidazo[1,2-c]pyrimidine carboxylates are emerging as scaffolds for metallo-β-lactamase (MBL) inhibitor development. The ethyl ester provides a synthetic handle for generating carboxylic acid derivatives that can coordinate zinc ions in the MBL active site. The 5,7-dichloro pattern further allows exploration of substituent effects on MBL inhibition potency and bacterial cell penetration [1].

Quote Request

Request a Quote for Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.